

# Cryo-EM Structure of ICA-121431 Bound to Nav1.3: A Technical Guide

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Compound of Interest		
Compound Name:	ICA-121431	
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This technical guide provides an in-depth analysis of the cryo-electron microscopy (cryo-EM) structure of the selective antagonist **ICA-121431** in complex with the human voltage-gated sodium channel Nav1.3. The structural and functional data presented herein offer critical insights for structure-based drug design and the development of novel subtype-selective Nav channel modulators.

### Introduction

Voltage-gated sodium (Nav) channels are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.3 isoform is predominantly expressed in the central nervous system and has been implicated in various neurological processes, including neuronal development and pain perception.[1][2] ICA-121431 is a potent and selective inhibitor of Nav1.3 and Nav1.1 channels, exhibiting significantly lower affinity for other Nav channel subtypes.[1][3][4] Understanding the molecular basis of this selectivity is crucial for the development of targeted therapeutics with improved side-effect profiles. This guide details the high-resolution cryo-EM structure of the human Nav1.3/ $\beta$ 1/ $\beta$ 2 complex bound to ICA-121431, revealing the allosteric mechanism of inhibition.[1][2]

# Data Presentation Structural and Binding Data



The cryo-EM structure of the human Nav1.3/ $\beta$ 1/ $\beta$ 2 complex with **ICA-121431** was determined to a resolution of 3.4 Å.[1] The selective antagonist, **ICA-121431**, was found to bind to a novel site on the voltage-sensing domain (VSD) of domain IV (VSDIV).[1][2]

Parameter	Value	Reference
PDB ID	7W7F	[5][6][7]
EMDB ID	EMD-32343	[6]
Resolution	3.4 Å	[1]
Method	Single-particle cryo-EM	[5][6]

## **Pharmacological Data**

Electrophysiological recordings have characterized the inhibitory effect of **ICA-121431** on Nav1.3 and other isoforms. The compound shows a marked preference for the inactivated state of the channel.

Channel Subtype	IC50 (nM)	Conditions	Reference
Human Nav1.3	95.5 ± 9.3	Inactivated-state protocol	[1]
Human Nav1.1	23	[3]	_
Human Nav1.2	240	[3]	_
Human Nav1.5	>10,000	[3]	_
Human Nav1.7	>10,000		_
Human Nav1.8	>10,000	[3]	_

# **Experimental Protocols**Protein Expression and Purification

Human Nav1.3,  $\beta$ 1, and  $\beta$ 2 subunits were co-expressed in HEK293F cells. The cells were cultured in suspension and transfected with the respective expression plasmids. Following



expression, cells were harvested and the membrane fraction was isolated. The Nav1.3/β1/β2 complex was solubilized from the membrane using detergents and purified via affinity chromatography. **ICA-121431** was included throughout the purification process to ensure binding to the channel.[1]

## **Cryo-EM Sample Preparation and Data Collection**

The purified Nav1.3/ $\beta$ 1/ $\beta$ 2-**ICA-121431** complex was applied to glow-discharged holey carbon grids. The grids were then vitrified by plunge-freezing in liquid ethane. Cryo-EM data was collected on a Titan Krios transmission electron microscope operating at 300 kV. Images were recorded using a Gatan K3 direct electron detector in super-resolution mode.

### **Image Processing and 3D Reconstruction**

The collected movie frames were motion-corrected and dose-weighted. Contrast transfer function (CTF) parameters were estimated from the aligned micrographs. Particles were automatically picked and subjected to several rounds of 2D and 3D classification to remove poor-quality particles and select for a homogenous population. The final 3D reconstruction was performed using a subset of high-quality particles, resulting in a map with an overall resolution of 3.4 Å.[1]

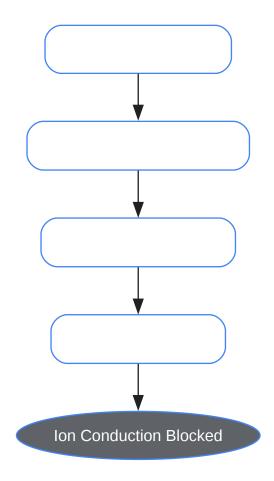
## Electrophysiology

Whole-cell patch-clamp recordings were performed on HEK293T cells transiently transfected with human Nav1.3,  $\beta$ 1, and  $\beta$ 2. To measure the dose-response of **ICA-121431**, an inactivated-state protocol was used. This involved an 8-second pre-pulse to -50 mV to induce inactivation, followed by a test pulse to 0 mV to measure the remaining current.[8] Currents were recorded in the absence and presence of varying concentrations of **ICA-121431** to determine the IC50 value.[8]

# Mandatory Visualizations ICA-121431 Allosteric Inhibition Pathway

The following diagram illustrates the proposed allosteric mechanism of Nav1.3 inhibition by **ICA-121431**. The binding of **ICA-121431** to the activated VSDIV stabilizes the inactivated state of the channel, preventing ion conduction.





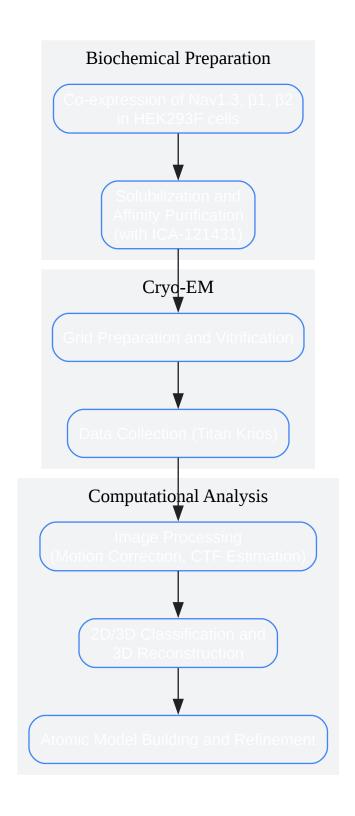
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Caption: Allosteric inhibition of Nav1.3 by ICA-121431.

## **Experimental Workflow for Structure Determination**

This diagram outlines the key steps involved in the determination of the cryo-EM structure of the Nav1.3-ICA-121431 complex.





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